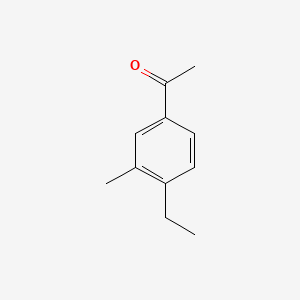

Ethanone, 1-(4-ethyl-3-methylphenyl)-

Beschreibung

Ethanone, 1-(4-ethyl-3-methylphenyl)- (IUPAC name: 1-(4-ethyl-3-methylphenyl)ethanone) is an aromatic ketone with a molecular formula C₁₁H₁₄O. The compound features an acetophenone backbone substituted with ethyl and methyl groups at the 4- and 3-positions of the phenyl ring, respectively.

Eigenschaften

Molekularformel |

C11H14O |

|---|---|

Molekulargewicht |

162.23 g/mol |

IUPAC-Name |

1-(4-ethyl-3-methylphenyl)ethanone |

InChI |

InChI=1S/C11H14O/c1-4-10-5-6-11(9(3)12)7-8(10)2/h5-7H,4H2,1-3H3 |

InChI-Schlüssel |

UZOHPBKCNXJSOB-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C=C(C=C1)C(=O)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Friedel-Crafts Acylation

The primary and most established synthetic route for Ethanone, 1-(4-ethyl-3-methylphenyl)- is the Friedel-Crafts acylation reaction. This method involves the acylation of an aromatic compound with an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Starting Materials : 4-ethyl-3-methylbenzene (aromatic substrate) and acetyl chloride or acetic anhydride (acylating agent).

- Catalyst : Lewis acids like AlCl3 or FeCl3.

- Solvent : Typically non-polar solvents such as dichloromethane or carbon disulfide.

- Conditions : Controlled temperature (0–50 °C) to minimize polyacylation and side reactions.

$$

\text{4-ethyl-3-methylbenzene} + \text{acetyl chloride} \xrightarrow[\text{solvent}]{\text{AlCl}_3} \text{Ethanone, 1-(4-ethyl-3-methylphenyl)-} + \text{HCl}

$$

This reaction proceeds via the formation of an acylium ion intermediate, which electrophilically attacks the aromatic ring at the activated position, yielding the ketone product.

Alternative Synthetic Routes

Though Friedel-Crafts acylation is the most common, other methods have been reported or can be inferred for synthesizing substituted acetophenones such as Ethanone, 1-(4-ethyl-3-methylphenyl)-:

- Oxidation of Corresponding Alcohols or Alkylbenzenes : Selective oxidation of 4-ethyl-3-methylbenzyl alcohol or 4-ethyl-3-methyl toluene derivatives using oxidizing agents like chromium(VI) reagents or manganese dioxide can afford the ketone.

- Transition Metal Catalyzed Carbonylation : Ruthenium or palladium-catalyzed carbonylation reactions starting from aryl halides and ethyl/methyl-substituted aromatics under CO atmosphere can be employed, though specific literature on this exact compound is limited.

- Nucleophilic Substitution on Activated Aromatic Ketones : For related derivatives, nucleophilic substitutions on brominated or iodinated acetophenone intermediates have been reported, but these are less common for this exact compound.

Industrial Scale Considerations

In industrial synthesis, the Friedel-Crafts acylation is optimized for large-scale production by:

- Using continuous flow reactors to improve heat and mass transfer.

- Employing automated purification systems such as crystallization or column chromatography.

- Optimizing reagent stoichiometry and reaction time to maximize yield and reduce waste.

Reaction Conditions and Optimization

Based on analogous ketone syntheses and supported by literature on substituted acetophenones:

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Catalyst | AlCl3 (1.0 equiv. relative to substrate) | Lewis acid catalyst essential for acylation |

| Solvent | Dichloromethane, Carbon disulfide | Non-polar solvents preferred |

| Temperature | 0–50 °C | Lower temps to avoid polyacylation |

| Reaction Time | 1–6 hours | Monitored by TLC or GC-MS |

| Work-up | Quenching with water or dilute acid | Followed by extraction and purification |

| Purification | Recrystallization or column chromatography | To isolate pure ketone product |

Mechanistic Insights

The Friedel-Crafts acylation proceeds via the following steps:

- Formation of the acylium ion ($$RCO^+$$) from acetyl chloride and AlCl3.

- Electrophilic aromatic substitution where the acylium ion attacks the aromatic ring preferentially at the para or ortho positions relative to existing substituents.

- Deprotonation to restore aromaticity, yielding the ketone.

- Hydrolysis of the complex to liberate the product and regenerate the catalyst.

The presence of electron-donating groups like ethyl and methyl on the aromatic ring activates it towards electrophilic substitution, influencing regioselectivity and yield.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 4-ethyl-3-methylbenzene + acetyl chloride | AlCl3, 0–50 °C, DCM solvent | 60–85 | Most common, scalable |

| Oxidation of Alcohols | 4-ethyl-3-methylbenzyl alcohol | Cr(VI) reagents, MnO2 | 50–70 | Requires selective oxidation |

| Transition Metal Catalysis | Aryl halides + CO + ethyl/methyl benzene | Pd or Ru catalysts, CO atmosphere | Variable | Less common, requires optimization |

| Nucleophilic Substitution | Halogenated acetophenone derivatives | Base, nucleophile | Moderate | For derivatives, less used here |

Research Findings and Literature Support

- The Friedel-Crafts acylation remains the gold standard for synthesizing substituted acetophenones like Ethanone, 1-(4-ethyl-3-methylphenyl)- due to its straightforward procedure and good yields.

- Studies on related compounds indicate that electron-donating substituents on the aromatic ring enhance reaction rates and regioselectivity.

- Industrial protocols emphasize continuous flow and optimized catalyst loading to improve efficiency and reduce waste.

- Mechanistic studies confirm the electrophilic aromatic substitution pathway with acylium ion intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethyl-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.

Major Products Formed

Oxidation: 4-Ethyl-3-methylbenzoic acid.

Reduction: 1-(4-Ethyl-3-methylphenyl)ethanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethyl-3-methylphenyl)ethanone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(4-Ethyl-3-methylphenyl)ethanone involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Substituent Position and Type

1-(4-Methylphenyl)ethanone

- Structure : Methyl group at the 4-position.

- Properties: Melting point: 59.6°C; boiling point: 303 K. This compound is a simpler analog with a single methyl substituent, demonstrating lower steric hindrance and higher volatility compared to 1-(4-ethyl-3-methylphenyl)ethanone .

1-(3-Nitrophenyl)ethanone

- Structure : Nitro group at the 3-position.

- Properties: The electron-withdrawing nitro group enhances electrophilicity at the carbonyl carbon, making it more reactive in nucleophilic additions. This contrasts with the electron-donating ethyl/methyl groups in 1-(4-ethyl-3-methylphenyl)ethanone, which reduce electrophilicity .

1-(4-Ethoxy-2-hydroxy-3-methoxyphenyl)ethanone

- Structure : Ethoxy, hydroxy, and methoxy substituents.

- Synthesis: Prepared via alkylation of 2,4-dihydroxy-3-methoxyacetophenone with ethyl iodide (64% yield). Melting point: 76–77°C. The presence of polar groups increases solubility in polar solvents compared to the non-polar substituents in 1-(4-ethyl-3-methylphenyl)ethanone .

Indolyl-3-ethanone Derivatives

- Example: 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone.

- Activity: Exhibits antimalarial activity (pIC₅₀ = 8.2129), outperforming chloroquine (pIC₅₀ = 7.5528). The nitro and thioether groups enhance binding to Plasmodium targets, a feature absent in 1-(4-ethyl-3-methylphenyl)ethanone .

1-(3,4-Dihydroxy-6-methylphenyl)ethanone

- Structure : Hydroxy and methyl groups.

- NMR Profile: Similar to its synthetic analog 1-(3,4-dihydroxy-6-methylphenyl)-2-hydroxyethanone, but the additional hydroxy group alters hydrogen-bonding interactions and solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents | Applications |

|---|---|---|---|---|

| 1-(4-Ethyl-3-methylphenyl)ethanone | 162.23 (estimated) | N/A | 4-Ethyl, 3-methyl | Intermediate in synthesis |

| 1-(4-Methylphenyl)ethanone | 134.18 | 59.6 | 4-Methyl | Solvent, fragrance |

| 1-(3-Nitrophenyl)ethanone | 165.15 | 72–74 | 3-Nitro | Pharmaceutical intermediates |

| 1-(4-Ethoxy-2-hydroxy-3-methoxyphenyl)ethanone | 210.23 | 76–77 | Ethoxy, hydroxy, methoxy | Antioxidant studies |

Q & A

Q. What are the optimal synthetic routes for 1-(4-ethyl-3-methylphenyl)ethanone, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, where 4-ethyl-3-methylbenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key considerations include:

- Anhydrous conditions to prevent hydrolysis of the acyl chloride .

- Temperature control (typically 0–5°C) to minimize side reactions like polyacylation.

- Purification via column chromatography or recrystallization to isolate the product.

Example Reaction Parameters:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.2 equivalents | Maximizes acylation efficiency |

| Solvent | Dichloromethane (DCM) | Enhances solubility of aromatic substrate |

| Reaction Time | 4–6 hours | Balances completion vs. side reactions |

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of 1-(4-ethyl-3-methylphenyl)ethanone?

Methodological Answer:

- ¹H NMR :

- IR Spectroscopy :

- Strong absorption at ~1680–1720 cm⁻¹ (C=O stretch).

- Absence of OH/NH peaks confirms purity .

Critical Note: Compare spectral data with PubChem or NIST reference standards to resolve ambiguities .

Q. What experimental designs are appropriate for evaluating the biological activity of this compound?

Methodological Answer:

- Antimicrobial Assays :

- Use disk diffusion or microdilution methods against Gram-positive/negative bacteria.

- Include controls (e.g., ampicillin) and measure minimum inhibitory concentration (MIC) .

- Anticancer Screening :

- Perform MTT assays on cancer cell lines (e.g., MCF-7, HeLa).

- Assess apoptosis via flow cytometry (Annexin V/PI staining) .

Data Interpretation Tip: Normalize activity metrics against structurally similar analogs (e.g., 1-(4-amino-3-ethylphenyl)ethanone) to identify substituent effects .

Advanced Research Questions

Q. How do substituents (ethyl, methyl) influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Computational Studies :

- Experimental Validation :

Key Finding: Steric hindrance from the 3-methyl group may reduce reactivity at the ortho position .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Meta-Analysis Framework :

- Compile data from multiple studies and standardize metrics (e.g., IC₅₀, MIC).

- Use statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Control for Variables :

- Ensure consistent assay conditions (pH, temperature, cell line passage number).

- Verify compound purity via HPLC before testing .

Case Study: Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or solvent effects (DMSO vs. aqueous) .

Q. What strategies enable computational prediction of this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking :

- Pharmacophore Mapping :

- Identify critical moieties (e.g., ketone group for hydrogen bonding) using Schrödinger Suite .

Validation Step: Compare docking scores with experimental binding affinity data (SPR or ITC) .

Data Contradiction Analysis

Example: Conflicting reports on cytotoxicity may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.